molecular formula C19H15F2NO4S2 B2418056 Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946268-70-8

Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2418056
CAS No.: 946268-70-8
M. Wt: 423.45
InChI Key: FQDRIQCAURJORT-UHFFFAOYSA-N
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Description

Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This particular compound is characterized by the presence of a thiophene ring substituted with various functional groups, including a sulfonamide and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Esterification: The carboxylate ester group is introduced through an esterification reaction using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and ester functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Mechanism of Action

The mechanism of action of Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may target β-catenin via direct affinity interaction, leading to its ubiquitination and proteasomal degradation .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate: A structurally similar compound with a benzoate ester instead of a thiophene ring.

Uniqueness

Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to the presence of both difluorophenyl and thiophene moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO4S2/c1-11-3-5-12(6-4-11)14-10-27-17(19(23)26-2)18(14)28(24,25)22-16-8-7-13(20)9-15(16)21/h3-10,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDRIQCAURJORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C=C(C=C3)F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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